N-(2,6-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-(2,6-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic carboxamide derivative featuring a fused 8-azabicyclo[3.2.1]octane core. The compound is distinguished by two key substituents: a 2,6-difluorophenyl group attached to the carboxamide nitrogen and a 1H-1,2,4-triazol-1-yl moiety at the 3-position of the bicyclic scaffold.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c17-13-2-1-3-14(18)15(13)21-16(24)23-10-4-5-11(23)7-12(6-10)22-9-19-8-20-22/h1-3,8-12H,4-7H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJOAZABPMFEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=C(C=CC=C3F)F)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A: (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Core Structure : Bicyclo[4.2.0]octene (cephalosporin-like scaffold) with a β-lactam ring.
- Key Differences :
- Replaces the bicyclo[3.2.1]octane with a bicyclo[4.2.0]octene system, introducing strain from the β-lactam ring.
- Contains a tetrazole-acetamido group and a thiadiazole-thioether side chain, which are absent in the target compound.
- Functional Implications: The β-lactam core suggests antibiotic activity, contrasting with the non-β-lactam target compound’s likely non-antibiotic applications. The tetrazole group may enhance metal-binding capacity compared to the triazole in the target compound .
Compound B: BI82805 (N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide)
- Core Structure : Shared 8-azabicyclo[3.2.1]octane scaffold.
- Key Differences :
- Substitutes the 2,6-difluorophenyl group with a naphthalen-1-ylmethyl moiety.
- Retains the triazole group but alters the carboxamide’s steric and electronic profile.
- This modification could shift therapeutic targets from peripheral to central nervous system receptors .
Substituent Effects on Pharmacokinetics and Binding
| Parameter | Target Compound | Compound B (BI82805) |
|---|---|---|
| Molecular Weight | 375.35 g/mol (estimated) | 361.44 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (higher lipophilicity) |
| Key Substituents | 2,6-difluorophenyl, triazolyl | Naphthalenylmethyl, triazolyl |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate (naphthalene may undergo CYP-mediated metabolism) |
Structural Insights :
- The 2,6-difluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the carboxamide bond against hydrolysis. In contrast, the naphthalenyl group in BI82805 may introduce π-π stacking interactions but increase metabolic vulnerability .
- The triazole group in both compounds offers hydrogen-bonding capabilities, but its positioning on the bicyclic scaffold may differentially affect target engagement.
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